molecular formula C4H9N3OS B14155278 N-ethyl-2-formylhydrazinecarbothioamide CAS No. 31409-15-1

N-ethyl-2-formylhydrazinecarbothioamide

Cat. No.: B14155278
CAS No.: 31409-15-1
M. Wt: 147.20 g/mol
InChI Key: BLJFHNQORZOJQD-UHFFFAOYSA-N
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Description

N-ethyl-2-formylhydrazinecarbothioamide belongs to the class of thiosemicarbazones, which are recognized in medicinal chemistry as versatile scaffolds with a broad spectrum of biological activities. These compounds are characterized by an azomethine bond (H-C=N-) and are typically synthesized via the condensation of aldehydes with thiosemicarbazides . Thiosemicarbazones are of significant research interest due to their pharmacological properties, which include promising antitumor, antimicrobial, antifungal, and antiviral effects . The presence of donor atoms (N and S) in their structure allows them to act as potent ligands, forming complexes with various metal ions that often exhibit enhanced biological activity . For instance, platinum(II) complexes based on N-ethyl thiosemicarbazone ligands have demonstrated superior cytotoxic activity against a range of human cancer cell lines (including breast, liver, and lung cancers) compared to cisplatin, a commonly used chemotherapy drug . The mechanism of action for these compounds and their complexes is multifaceted and may involve the inhibition of key enzymes like ribonucleotide reductase, induction of apoptosis (programmed cell death), and disruption of the cell cycle in tumor cells . Furthermore, hydrazinecarbothioamide derivatives have been investigated for their antimicrobial potential and their ability to interact with biomolecules like Human Serum Albumin (HSA), which is crucial for understanding their distribution in biological systems . The ethyl substitution on the terminal nitrogen can influence the compound's electronic properties, lipophilicity, and subsequent interaction with biological targets, making it a valuable entity for structure-activity relationship (SAR) studies . This product is intended for scientific research and manufacturing use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

31409-15-1

Molecular Formula

C4H9N3OS

Molecular Weight

147.20 g/mol

IUPAC Name

N-(ethylcarbamothioylamino)formamide

InChI

InChI=1S/C4H9N3OS/c1-2-5-4(9)7-6-3-8/h3H,2H2,1H3,(H,6,8)(H2,5,7,9)

InChI Key

BLJFHNQORZOJQD-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)NNC=O

Origin of Product

United States

Methodological Advancements in the Synthesis of N Ethyl 2 Formylhydrazinecarbothioamide Derivatives

Established Synthetic Pathways to N-ethyl-2-formylhydrazinecarbothioamide

The traditional synthesis of this compound and its analogues relies on well-established chemical transformations that have been refined over time.

The primary and most straightforward method for synthesizing this compound is the condensation reaction between 4-ethyl-3-thiosemicarbazide (B82095) and formaldehyde (B43269) (formalin). This reaction is a classic example of hydrazone formation, where the nucleophilic amino group of the thiosemicarbazide (B42300) attacks the electrophilic carbonyl carbon of the aldehyde. researchgate.net The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or methanol, and is often acid-catalyzed to enhance the electrophilicity of the carbonyl group. nih.gov The general reaction is illustrated below:

H₂N-NH-C(=S)NHCH₂CH₃ + HCHO → H₂C=N-NH-C(=S)NHCH₂CH₃ + H₂O

The formation of the thiosemicarbazone is driven by the removal of water, often through azeotropic distillation or by the use of dehydrating agents. The reaction conditions can be optimized by varying the solvent, temperature, and catalyst to achieve high yields.

Reactant 1Reactant 2CatalystSolventProduct
4-ethyl-3-thiosemicarbazideFormaldehydeAcetic AcidEthanolThis compound
4-ethyl-3-thiosemicarbazideBenzaldehydeSulfuric AcidEthanolN-ethyl-2-benzylidenehydrazinecarbothioamide
Thiosemicarbazide2-HydroxybenzaldehydeSodium CarbonateEthanol2-(2-hydroxybenzylidene)hydrazinecarbothioamide mdpi.com

Table 1: Examples of Condensation Reactions for Thiosemicarbazone Synthesis

The synthesis of the precursor, 4-ethyl-3-thiosemicarbazide, involves the incorporation of a sulfur atom. One common method is the reaction of ethyl isothiocyanate with hydrazine (B178648) hydrate. This reaction provides a direct route to the N-substituted thiosemicarbazide.

CH₃CH₂NCS + H₂NNH₂ → H₂N-NH-C(=S)NHCH₂CH₃

Alternatively, thiosemicarbazides can be prepared from hydrazides by treatment with a thionating agent like Lawesson's reagent or phosphorus pentasulfide. However, for N-substituted thiosemicarbazides, the isothiocyanate route is generally more direct. Another established method involves the reaction of hydrazine derivatives with thiocyanates. For instance, hydrazine sulfate (B86663) can react with an alkali-metal thiocyanate (B1210189) to form thiosemicarbazide. google.comgoogle.com N-substituted versions can be synthesized from the corresponding substituted hydrazines.

Starting MaterialReagentProduct
Ethyl isothiocyanateHydrazine hydrate4-ethyl-3-thiosemicarbazide
Hydrazine sulfatePotassium thiocyanateThiosemicarbazide google.com
Phenyl isothiocyanateHydrazine hydrate4-phenyl-3-thiosemicarbazide

Table 2: Methods for the Synthesis of Thiosemicarbazide Precursors

Novel and Green Synthetic Approaches for this compound Analogues

In recent years, there has been a growing emphasis on the development of more sustainable and efficient synthetic methods. These "green" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

While acid catalysis is common, other catalysts can be employed to promote the condensation reaction for thiosemicarbazone formation. Lewis acids, such as zinc chloride or iron(III) chloride, can be used to activate the carbonyl group towards nucleophilic attack. The use of solid acid catalysts, like montmorillonite (B579905) clay or zeolites, offers advantages in terms of ease of separation and reusability, contributing to a greener process. These catalysts can enhance reaction rates and selectivity under milder conditions.

Solvent-free or solid-phase synthesis presents a significant green advantage by eliminating the need for volatile and often toxic organic solvents. google.com Reactants can be ground together, sometimes with a solid catalyst, and heated to initiate the reaction.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. In the synthesis of this compound and its derivatives, microwave irradiation can dramatically reduce reaction times from hours to minutes. This is due to the efficient and uniform heating of the reaction mixture, leading to higher yields and cleaner products.

MethodAdvantagesDisadvantages
Conventional HeatingWell-established, simple setupLonger reaction times, potential for side products
Microwave-AssistedRapid heating, shorter reaction times, higher yieldsRequires specialized equipment
Solvent-FreeReduced waste, environmentally friendlyMay not be suitable for all reactants, potential for localized overheating

Table 3: Comparison of Synthetic Techniques

Regioselective and Stereoselective Synthesis of this compound Derivatives

While this compound itself does not possess stereocenters or significant regiochemical complexity, the principles of regioselective and stereoselective synthesis are crucial when preparing more complex derivatives.

Regioselectivity becomes important when using unsymmetrical ketones or aldehydes as starting materials. The reaction of 4-ethyl-3-thiosemicarbazide with a dicarbonyl compound, for instance, would require careful control of reaction conditions to ensure the condensation occurs at the desired carbonyl group. This can be achieved by exploiting the differential reactivity of the carbonyl groups or by using protecting groups.

Stereoselectivity is a key consideration when the aldehyde or ketone substrate is chiral or when a chiral center is formed during the reaction. The C=N double bond of the thiosemicarbazone can exist as E/Z isomers. The stereochemical outcome of the reaction can be influenced by the steric bulk of the substituents on both the carbonyl compound and the thiosemicarbazide, as well as by the reaction conditions. For this compound, the small size of the formyl group generally leads to the formation of the more stable E isomer. In the synthesis of derivatives from chiral aldehydes or ketones, diastereoselective condensation reactions can be achieved, often with the aid of chiral catalysts or auxiliaries.

Purification and Isolation Strategies for Synthetic Intermediates and Final this compound Products

The successful synthesis of this compound and its derivatives is critically dependent on effective purification and isolation strategies. These processes are essential for removing unreacted starting materials, catalysts, by-products, and other impurities, thereby ensuring the high purity of the final compounds required for subsequent structural analysis and further applications. The methodologies employed are tailored to the specific chemical properties of the intermediates and the final thiosemicarbazone products, including their solubility, polarity, and crystallinity.

Purification of Synthetic Intermediates:

The primary intermediate in the synthesis of the target compounds is typically a substituted thiosemicarbazide. The purity of this intermediate is paramount as it directly impacts the yield and purity of the final product. A common purification approach for thiosemicarbazide intermediates involves column chromatography. researchgate.net This technique separates compounds based on their differential adsorption to a stationary phase. For thiosemicarbazides, silica (B1680970) gel is a frequently used stationary phase, with a mobile phase consisting of a solvent mixture like ethyl acetate (B1210297) and hexane. researchgate.net The polarity of the solvent system is optimized to achieve efficient separation.

Following chromatographic separation, the fractions containing the purified intermediate are combined, and the solvent is removed under reduced pressure. The purity of the isolated intermediate is then assessed using techniques such as Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

Purification and Isolation of Final Products:

The final this compound products, which belong to the thiosemicarbazone class, often precipitate directly from the reaction mixture upon completion of the reaction. nih.gov This precipitation provides a straightforward initial step for isolation. The general workflow for purification and isolation includes the following steps:

Filtration: The solid product is separated from the reaction solvent by filtration. The collected precipitate is then washed to remove residual soluble impurities. nih.govmdpi.com

Washing: The crude product is typically washed with a suitable solvent, such as methanol, in which the desired product has low solubility while the impurities are more soluble. nih.govmdpi.com

Recrystallization: This is one of the most powerful techniques for purifying solid organic compounds. The crude product is dissolved in a minimum amount of a hot solvent, and the solution is then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain in the solution. mdpi.com Ethanol is a commonly used solvent for the recrystallization of thiosemicarbazone derivatives. akjournals.com In some procedures, a mixture of solvents may be employed to achieve optimal crystallization.

Co-crystallization: In cases where a compound is difficult to crystallize, co-crystallization can be employed. This involves the addition of a second compound (a coformer) that can form a crystalline lattice with the target molecule through non-covalent interactions, such as hydrogen bonding. frommgroup.chnih.gov

The following interactive table summarizes the common purification techniques used for this compound derivatives and related compounds.

Technique Description Common Solvents/Reagents Primary Application Reference
Precipitation & Filtration The product spontaneously separates as a solid from the reaction mixture. It is then collected by filtration.Reaction solvent (e.g., Methanol)Initial isolation of the crude final product. nih.gov
Washing The filtered solid is washed with a solvent to remove soluble impurities.Methanol, EthanolRemoval of residual reactants and by-products. mdpi.com
Recrystallization The crude product is dissolved in a hot solvent and cooled to form pure crystals.Ethanol, MethanolFinal purification of the solid product to achieve high purity. mdpi.comakjournals.com
Column Chromatography The compound is separated on a solid stationary phase using a liquid mobile phase.Stationary Phase: Silica Gel; Mobile Phase: Ethyl acetate/HexanePurification of synthetic intermediates and sometimes final products. researchgate.net

Characterization and Purity Assessment:

Once the product is isolated and purified, its identity and purity must be confirmed. A combination of spectroscopic and physical methods is employed for this purpose.

Thin Layer Chromatography (TLC): Used to monitor the progress of the reaction and to assess the purity of the final product by comparing it to the starting materials. researchgate.net

Melting Point Determination: A pure crystalline solid has a sharp and characteristic melting point. A broad melting range usually indicates the presence of impurities. nih.govakjournals.com

Spectroscopic Analysis:

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups in the molecule, such as N-H, C=O (amide), and C=S (thione) bonds. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the connectivity of atoms and the final structure of the synthesized compound. mdpi.comnih.gov

Mass Spectrometry (MS): Determines the molecular weight of the compound, further confirming its identity. mdpi.com

Elemental Analysis: Provides the percentage composition of elements (C, H, N, S) in the compound, which is compared with the calculated theoretical values to confirm the empirical formula. nih.govakjournals.com

The table below outlines the analytical methods used for characterization.

Analytical Method Purpose Typical Findings for Thiosemicarbazones Reference
Thin Layer Chromatography (TLC) Assess purity and monitor reaction progress.A single spot for the purified compound, with an Rf value different from starting materials. researchgate.net
Melting Point Determine purity and identify the compound.A sharp, defined melting point range. akjournals.com
IR Spectroscopy Identify functional groups.Characteristic absorption bands for N-H, C=O, C=N, and C=S vibrations. nih.govnih.gov
NMR Spectroscopy (¹H, ¹³C) Elucidate the detailed molecular structure.Signals corresponding to ethyl, formyl, and aromatic/aliphatic protons and carbons, confirming the structure. mdpi.comnih.gov
Mass Spectrometry Determine molecular weight and formula.A molecular ion peak corresponding to the expected mass of the compound. mdpi.com
Elemental Analysis Confirm the elemental composition.Experimental percentages of C, H, N, S match the calculated values for the proposed formula. nih.govakjournals.com

Through the systematic application of these purification, isolation, and characterization strategies, high-purity samples of this compound and its derivatives can be obtained, which is a prerequisite for their reliable evaluation in further scientific research.

Elucidation of Molecular Structure and Conformation of N Ethyl 2 Formylhydrazinecarbothioamide

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic methods are fundamental in confirming the molecular structure of N-ethyl-2-formylhydrazinecarbothioamide by providing insights into its chemical environment, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide crucial information.

Based on analogous structures, the expected ¹H NMR spectrum would exhibit characteristic signals for the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), the formyl proton (a singlet or a doublet depending on coupling with the adjacent N-H), and the protons on the hydrazine (B178648) and thioamide nitrogens. The chemical shifts of the N-H protons can be broad and their position can vary depending on the solvent and concentration.

The ¹³C NMR spectrum would show distinct signals for the carbons of the ethyl group, the formyl carbon, and the thiocarbonyl carbon (C=S). The chemical shift of the thiocarbonyl carbon is typically found further downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃ (ethyl)~1.2~15
CH₂ (ethyl)~3.5~40
CH (formyl)~8.0~160
C=S-~180
NH (hydrazine)Variable-
NH (thioamide)Variable-

Note: These are predicted values based on general chemical shift ranges and data from similar compounds. Actual experimental values may vary.

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, key vibrational bands would include N-H stretching, C-H stretching of the ethyl and formyl groups, C=N stretching of the imine-like bond, and the characteristic C=S stretching of the thioamide group.

The N-H stretching vibrations are typically observed in the region of 3100-3400 cm⁻¹. The C-H stretching vibrations of the aliphatic ethyl group and the aldehydic C-H would appear around 2850-3000 cm⁻¹ and 2700-2800 cm⁻¹, respectively. The C=N stretching vibration is expected in the 1600-1650 cm⁻¹ region. The C=S stretching vibration, which is characteristic of thiosemicarbazones, typically appears in the region of 800-850 cm⁻¹ and can sometimes be coupled with other vibrations.

Table 2: Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹)
N-H stretching3100 - 3400
C-H stretching (aliphatic)2850 - 3000
C-H stretching (aldehydic)2700 - 2800
C=N stretching1600 - 1650
C=S stretching800 - 850

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of its elemental formula. Fragmentation patterns observed in the mass spectrum would offer further structural information, showing characteristic losses of fragments such as the ethyl group or parts of the hydrazinecarbothioamide chain.

Advanced Crystallographic Analysis for Solid-State Structure Determination

Crystallographic techniques, particularly single-crystal X-ray diffraction, provide precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Hydrogen bonding is a dominant intermolecular interaction in the crystal packing of thiosemicarbazones. researchgate.netnih.gov In the solid state, this compound would be expected to form hydrogen bonds involving the N-H groups as donors and the sulfur atom of the thiocarbonyl group or the nitrogen atoms as acceptors. researchgate.netnih.gov These interactions can lead to the formation of one-dimensional chains, two-dimensional networks, or more complex three-dimensional supramolecular architectures. researchgate.net The ethyl group, being relatively small, is not expected to introduce significant steric hindrance that would drastically alter the typical packing motifs of similar thiosemicarbazones.

Table 3: Representative Crystallographic Data for a Related Hydrazinecarbothioamide

Parameter Value for a similar compound
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8.5
b (Å)~10.0
c (Å)~12.0
β (°)~105
Z4

Note: This data is for a representative related compound and serves to illustrate typical crystallographic parameters.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a known phenomenon in thiosemicarbazones and related hydrazinecarbothioamides. Different polymorphs can exhibit distinct physical properties. The formation of a specific polymorph can be influenced by factors such as the solvent used for crystallization, temperature, and the presence of impurities.

Crystal engineering principles can be applied to design and control the supramolecular structures of hydrazinecarbothioamides. By understanding and utilizing non-covalent interactions, particularly hydrogen bonding and van der Waals forces, it is possible to direct the assembly of molecules in the solid state to achieve desired crystal packing and, consequently, specific material properties. The presence of the N-H donor groups and the C=S acceptor group in this compound makes it a candidate for the rational design of crystalline architectures through hydrogen bond engineering.

Conformational Analysis and Tautomerism of this compound in Solution and Solid State

A comprehensive search of scientific literature and chemical databases did not yield specific studies on the conformational analysis and tautomerism of this compound. Research has been conducted on structurally related N-ethyl-hydrazinecarbothioamide derivatives, which can provide a general understanding of the expected behavior of this class of compounds. However, direct experimental or computational data for this compound is not publicly available.

In general, thiosemicarbazones, the class of compounds to which this compound belongs, are known to exhibit thione-thiol tautomerism. In the solid state, they predominantly exist in the thione form, characterized by a carbon-sulfur double bond (C=S). This has been confirmed through X-ray crystallography studies of various derivatives. The hydrazinecarbothioamide backbone in these related molecules is often observed to be nearly planar. For instance, in compounds like (E)-N-ethyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]hydrazinecarbothioamide, the thionyl sulfur atom is positioned trans to the azomethine nitrogen atom. nih.gov The C=S bond lengths in such derivatives are typically intermediate between that of a standard single and double bond, indicating some degree of delocalization. nih.gov

In solution, an equilibrium between the thione and thiol forms is possible. The position of this equilibrium can be influenced by factors such as the solvent, temperature, and the nature of the substituents. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) are typically employed to study these equilibria in solution. For related N-ethyl-hydrazinecarbothioamide derivatives, the N-N-C-N fragments have been observed to be non-planar in some crystal structures, with specific torsion angles defining their conformation. nih.gov

The conformation of the entire molecule, including the planarity of different fragments and the dihedral angles between them, is determined by a combination of electronic and steric effects. In the solid state, the crystal packing is stabilized by a network of intermolecular interactions, such as hydrogen bonds (e.g., N-H···S) and other weaker interactions. nih.govresearchgate.net For example, in the crystal structure of N-ethyl-2-(1,2,3,4-tetrahydronaphthalen-1-ylidene)hydrazinecarbothioamide, molecules are linked by weak N—H⋯S interactions. nih.gov

Coordination Chemistry of N Ethyl 2 Formylhydrazinecarbothioamide As a Multidentate Ligand

Ligand Characteristics and Donor Atom Versatility of N-ethyl-2-formylhydrazinecarbothioamide

Thiosemicarbazones are defined by the >C=N-NH-C(=S)-N< functional group. They are typically formed through the condensation reaction of a thiosemicarbazide (B42300) with an aldehyde or ketone. nih.govjocpr.com The electronic structure of this group, featuring lone pairs on both nitrogen and sulfur atoms, makes these molecules excellent chelating agents for a wide range of metal ions. researchgate.net

The most common coordination mode for thiosemicarbazones involves chelation through the sulfur atom and the hydrazinic nitrogen atom (the nitrogen atom of the N-N bond). nih.govnih.gov This N,S-bidentate coordination is prevalent because it forms a stable five-membered chelate ring. nih.gov The ligand typically acts as a mononegative species, coordinating to the metal ion via the deprotonated thiol tautomer. This thione-thiol tautomerism is crucial for its coordination ability.

Thione Form (Neutral): In its free state, the ligand exists predominantly in the thione form, characterized by a C=S double bond.

Thiol Form (Anionic upon Deprotonation): In the presence of a metal ion, typically in a suitable pH environment, the ligand can tautomerize to the thiol form, featuring a C-S single bond and an S-H group. The acidic thiol proton is lost, allowing the sulfur atom to bind to the metal center as a thiolate. ias.ac.in

This deprotonation and subsequent N,S chelation result in stable, neutral, or charged complexes depending on the metal's oxidation state and the presence of other ligands. researchgate.net

The versatility of thiosemicarbazones as ligands stems from their ability to adopt various coordination modes. researchgate.netacs.org The specific mode is influenced by factors such as the nature of the aldehyde or ketone precursor, substitution on the terminal amine nitrogen (the N-ethyl group in this case), the type of metal ion, and the reaction conditions. ias.ac.inntu.edu.tw

Beyond the common bidentate N,S chelation, other possibilities include:

Tridentate Coordination: If the group attached to the imine carbon contains an additional donor atom (e.g., a pyridyl ring's nitrogen or a phenolic oxygen), the ligand can act as a tridentate O,N,S or N,N,S donor. mdpi.comnih.gov

Bridging Coordination: The sulfur atom, with its multiple lone pairs, can bridge two metal centers, leading to the formation of binuclear or polynuclear complexes. researchgate.net

Four-Membered Chelate Rings: In some cases, particularly with bulky co-ligands, coordination can occur through the hydrazinic nitrogen and sulfur, forming a strained but stable four-membered ring. ias.ac.inacs.orgntu.edu.tw

The presence of the N-ethyl group in this compound can influence the ligand's steric profile and solubility but is not generally expected to participate directly in coordination, leaving the primary N,S donor sites as the main points of interaction with a metal ion. nih.gov

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of thiosemicarbazone metal complexes is generally straightforward. A common method involves reacting the ligand with a metal salt in a 1:1 or 1:2 metal-to-ligand molar ratio in a suitable solvent like ethanol (B145695) or methanol. sysrevpharm.orgresearchgate.netnih.gov The mixture is often heated under reflux to ensure the completion of the reaction. researchgate.net

A wide array of transition metal complexes with thiosemicarbazone ligands have been synthesized and studied. The resulting geometries are dictated by the coordination number and the electronic configuration of the central metal ion.

Ni(II) Complexes: Nickel(II) complexes of thiosemicarbazones are often four-coordinate and adopt a square planar geometry, particularly with bidentate N,S ligands, resulting in diamagnetic properties. nih.gov Octahedral geometries are also known, especially with potentially tridentate ligands or when solvent molecules coordinate. nih.gov

Cu(II) Complexes: Copper(II) complexes with thiosemicarbazones typically exhibit square planar or distorted square planar geometries. Due to the d⁹ electronic configuration of Cu(II), these complexes are paramagnetic. rsc.orgnih.gov

Zn(II) and Hg(II) Complexes: As d¹⁰ ions, Zn(II) and Hg(II) complexes are diamagnetic. They commonly form four-coordinate tetrahedral complexes with bidentate thiosemicarbazone ligands. dntb.gov.ua

Ag(I) Complexes: Silver(I) can form complexes with various coordination numbers, often resulting in linear or tetrahedral geometries depending on the ligand and counter-ions. nih.gov

Mn(II) Complexes: Manganese(II), with its d⁵ configuration, typically forms high-spin octahedral or tetrahedral complexes that are paramagnetic. nih.gov

Characterization of these complexes relies on a combination of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is particularly useful for determining the ligand's coordination mode. A downward shift in the ν(C=S) band and the disappearance of the ν(N-H) band upon complexation are strong indicators of coordination through the deprotonated thiolate sulfur and hydrazinic nitrogen, respectively. researchgate.net

Table 1: Expected Coordination Geometries and Magnetic Properties of Transition Metal Complexes with Bidentate N,S-Thiosemicarbazones

Metal IonTypical Coordination Geometryd-Electron CountMagnetic Properties
Ni(II)Square Planard⁸Diamagnetic
Cu(II)Square Planar / Distortedd⁹Paramagnetic
Ag(I)Linear / Tetrahedrald¹⁰Diamagnetic
Hg(II)Tetrahedrald¹⁰Diamagnetic
Zn(II)Tetrahedrald¹⁰Diamagnetic
Mn(II)Tetrahedral / Octahedrald⁵Paramagnetic (High-Spin)

The coordination chemistry of thiosemicarbazones extends beyond transition metals to include main group elements and lanthanides.

Main Group Metals: Organotin(IV) and other main group metals form stable complexes with thiosemicarbazones. The coordination behavior is similar, involving N,S chelation, leading to various geometries depending on the ancillary groups attached to the metal. dntb.gov.ua

Lanthanide Metals: Lanthanide ions (Ln³⁺) are hard acids and typically favor coordination with oxygen donors. However, they are known to form complexes with N,S-donor thiosemicarbazones, often in conjunction with other co-ligands. nih.govresearchgate.net These complexes are interesting for their potential luminescent properties. nih.govacs.org Due to their larger ionic radii, lanthanides exhibit higher coordination numbers, often resulting in complex structures where the thiosemicarbazone may coordinate alongside other ligands or solvent molecules. researchgate.net

Structural Elucidation of this compound Metal Complexes

The definitive determination of a complex's structure is achieved through single-crystal X-ray diffraction. While no specific crystal structures for this compound complexes are available, analysis of closely related structures provides clear insights into the expected molecular geometries.

For a typical square planar Ni(II) complex with a deprotonated N-ethyl substituted thiosemicarbazone, X-ray analysis would be expected to confirm:

A cis-arrangement of the N and S donor atoms from two ligand molecules around the central Ni(II) ion.

Ni-S and Ni-N bond lengths consistent with those observed in similar complexes.

The planarity of the coordination sphere.

In a study of N-ethyl-2-(1,2,3,4-tetrahydronaphthalen-1-ylidene)hydrazinecarbothioamide, a related ligand, the crystal structure revealed that the molecules are linked by weak N-H···S interactions, highlighting the importance of the thioamide group in directing the solid-state architecture. nih.gov For metal complexes, these sites would be occupied by the metal ion. Spectroscopic data complements diffraction studies. ¹H NMR spectroscopy can show the disappearance of the N-H proton signal upon deprotonation and coordination. nih.gov UV-Visible spectroscopy provides information about the d-d electronic transitions and charge-transfer bands, which are characteristic of the complex's geometry and the metal-ligand interaction. nih.gov

Table 2: Key Spectroscopic Features for Characterizing Thiosemicarbazone Metal Complexes

TechniqueObservationInterpretation
Infrared (IR) Disappearance of ν(N-H) bandDeprotonation and coordination via hydrazinic nitrogen
Shift in ν(C=S) to lower frequencyCoordination via sulfur atom
Appearance of new ν(M-N) and ν(M-S) bandsConfirmation of metal-ligand bond formation
¹H NMR Disappearance of N-H proton signalDeprotonation and coordination
Shifts in positions of other ligand protonsChange in electronic environment upon complexation
UV-Visible d-d transition bandsInformation on the coordination geometry (e.g., octahedral, square planar)
Ligand-to-Metal Charge Transfer (LMCT) bandsIndication of strong metal-ligand electronic interaction

Spectroscopic Signatures of Metal-Ligand Interactions in Complexes

Detailed spectroscopic data (such as IR, UV-Vis, and NMR) for metal complexes of this compound are not available in the scientific literature. Spectroscopic analysis is crucial for understanding how the electronic structure of the ligand is altered upon coordination to a metal center. Shifts in characteristic vibrational frequencies or electronic transitions would typically provide evidence of metal-ligand bond formation and offer insights into the nature of these interactions.

Stoichiometry and Stability of this compound Metal Chelates

Information regarding the stoichiometry and stability constants of metal chelates formed with this compound is currently unavailable. Determining the metal-to-ligand ratio in these complexes and quantifying their stability are fundamental aspects of their characterization in solution. This information is critical for understanding the thermodynamic favorability of complex formation and for predicting their behavior in various chemical environments.

Theoretical and Computational Chemistry Studies of N Ethyl 2 Formylhydrazinecarbothioamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into electron distribution, molecular orbital energies, and reactivity, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) Studies on Ground State Properties and Electronic Configuration

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. chemrxiv.orgchemrxiv.org For N-ethyl-2-formylhydrazinecarbothioamide, DFT calculations would be employed to determine its optimized molecular geometry in the ground state. This involves finding the arrangement of atoms that corresponds to the lowest energy. Key parameters such as bond lengths, bond angles, and dihedral angles would be calculated and could be presented in a detailed table.

Furthermore, DFT provides access to the electronic configuration by calculating the energies and compositions of the molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. Theoretical studies on similar compounds often report these values to elucidate their electronic characteristics. nih.govnih.gov

A hypothetical data table for the ground state properties of this compound, as would be derived from DFT calculations, is presented below.

ParameterCalculated Value
Total Energy (Hartree)
HOMO Energy (eV)
LUMO Energy (eV)
HOMO-LUMO Gap (eV)
Dipole Moment (Debye)

Note: The values in this table are placeholders and would need to be calculated through actual DFT studies.

Molecular Electrostatic Potential (MEP) Mapping of this compound

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. wolfram.comlibretexts.orgchemrxiv.org It is an invaluable tool for predicting the reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is typically color-coded, where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential.

For this compound, an MEP map would likely show negative potential around the sulfur and oxygen atoms of the thiocarbamide and formyl groups, respectively, indicating these as likely sites for interaction with electrophiles or metal ions. The hydrogen atoms of the hydrazine (B178648) and ethyl groups would be expected to show positive potential.

Computational Modeling of Ligand-Metal Coordination

Thiosemicarbazones, the class of compounds to which this compound belongs, are well-known for their ability to form stable complexes with a variety of metal ions. researchgate.net Computational modeling is a key tool for understanding the nature of these interactions.

Prediction of Optimized Geometries and Coordination Modes in Metal Complexes

Computational methods, particularly DFT, can be used to predict the three-dimensional structures of metal complexes of this compound. mdpi.com These calculations can determine the preferred coordination modes of the ligand with different metal ions. Thiosemicarbazones can act as bidentate or tridentate ligands, coordinating through the sulfur atom and one or both of the nitrogen atoms of the hydrazine moiety. The calculations would reveal the most stable geometry of the complex, providing information on bond lengths and angles between the metal and the coordinating atoms.

Calculation of Binding Energies and Stability Constants for Metal-Ligand Interactions

A crucial aspect of understanding metal-ligand interactions is quantifying the strength of the bond. Computational chemistry allows for the calculation of binding energies, which represent the energy released upon the formation of the metal-ligand complex. Higher binding energies indicate a more stable complex. These calculations are essential for comparing the affinity of this compound for different metal ions and for predicting the thermodynamic stability of the resulting complexes. While specific experimental or calculated values for this compound are not available, the general principles of such calculations are well-established in the study of metal-ligand interactions. nih.gov

A hypothetical table of calculated binding energies for this compound with various metal ions is shown below.

Metal IonCoordination ModeBinding Energy (kcal/mol)
Cu(II)Bidentate (S, N)
Ni(II)Bidentate (S, N)
Zn(II)Bidentate (S, N)

Note: The values in this table are placeholders and would require specific computational studies to be determined.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects on this compound

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. nih.govchemrxiv.org

MD simulations of this compound would allow for the exploration of its conformational landscape. nih.govgrafiati.com The molecule has several rotatable bonds, and MD simulations can reveal the different conformations that are accessible at a given temperature and the timescales of transitions between them. This is important for understanding how the molecule's shape can influence its interactions with other molecules.

Furthermore, MD simulations can explicitly include solvent molecules, providing a more realistic model of the molecule's behavior in solution. These simulations can shed light on how the solvent affects the conformational preferences of this compound and its interactions with other species. The presence of a solvent can significantly influence the stability of different conformers and the energetics of chemical reactions.

Advanced Applications of N Ethyl 2 Formylhydrazinecarbothioamide and Its Complexes in Chemical Sciences

Analytical Chemistry Applications for Metal Ion Detection and Quantification

The ability of N-ethyl-2-formylhydrazinecarbothioamide and related thiosemicarbazones to form stable, often colored, complexes with metal ions makes them valuable reagents in analytical chemistry. These applications primarily revolve around the detection and quantification of metal ions in various matrices.

Thiosemicarbazones are well-regarded for their use in colorimetric and spectrophotometric analysis. The interaction of these ligands with metal ions often results in the formation of intensely colored complexes, enabling visual or spectrophotometric detection. While specific studies on this compound are not extensively detailed in publicly available literature, the principles of related N-substituted thiosemicarbazones can be extrapolated. For instance, a thiosemicarbazone-based colorimetric chemosensor was developed for the selective detection of Cu²⁺ ions in an aqueous medium. dntb.gov.uaresearchgate.net The color change observed upon complexation allows for rapid, qualitative assessment, while spectrophotometry provides a means for quantitative analysis based on the Beer-Lambert law. The sensitivity and selectivity of these assays are influenced by factors such as pH, solvent system, and the presence of interfering ions.

A notable example involves a colorimetric sensor array based on thiosemicarbazone metal complexes for the high-throughput detection of multiple biogenic amines. nih.gov This approach utilizes a single polydentate ligand that, in combination with various metallic cations, produces a pattern of color changes unique to different amines. nih.gov Such arrays demonstrate the potential for developing sophisticated sensing platforms based on the versatile coordination chemistry of thiosemicarbazones.

Electrochemical methods offer another sensitive and selective approach for the detection of metal ions, and thiosemicarbazone complexes have been effectively employed in this context. The redox properties of the metal center in these complexes can be exploited for sensing applications. When a thiosemicarbazone ligand chelates a metal ion, it can alter the metal's redox potential, providing a measurable electrochemical signal.

For example, copper-based electrochemical sensors derived from thiosemicarbazide (B42300) have been developed for the selective detection of neurotransmitters like dopamine. nih.gov In such sensors, the thiosemicarbazone complex is typically immobilized on an electrode surface. The interaction of the analyte with the complex leads to a change in the electrochemical response, such as a shift in peak potential or an increase in current, which can be correlated to the analyte's concentration. The stability and redox behavior of nickel(II) thiosemicarbazone complexes have also been investigated using cyclic voltammetry, revealing their potential in electrochemical applications. nih.gov These studies underscore the feasibility of using this compound complexes in the fabrication of sensitive and selective electrochemical sensors for a variety of target molecules.

Role in Catalysis and Organometallic Transformations

Metal complexes of thiosemicarbazones have emerged as promising catalysts in a range of organic transformations. The ligand's ability to stabilize different oxidation states of the metal center and its tunable electronic and steric properties are key to its catalytic activity.

In homogeneous catalysis, thiosemicarbazone complexes of transition metals have demonstrated significant activity in cross-coupling reactions. researchgate.netmdpi.com These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. While research specifically detailing this compound as a ligand in catalysis is limited, a study on the coordination behavior of a related compound, N-{2-([4-N-ethylthiosemicarbazone]methyl)phenyl}-p-toluenesulfonamide, provides valuable insights. nih.govresearchgate.net This ligand was used to synthesize complexes with a variety of metals, including Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Ag(I), Sn(II), and Pb(II). nih.govresearchgate.net

Notably, metal-catalyzed oxidation processes were observed during the synthesis of the manganese and copper complexes, indicating the catalytic potential of these systems. nih.govresearchgate.net Palladium(II) complexes of thiosemicarbazones have also been successfully employed as catalysts in the chemoselective homogeneous hydrogenation of phenylacetylene. rsc.org The data in the table below summarizes the catalytic activity of various thiosemicarbazone metal complexes in different organic reactions.

Catalyst PrecursorReaction TypeSubstratesProductYield (%)Reference
[Pd(TSC)Cl]Heck ReactionAryl bromides, n-butyl acrylateSubstituted alkenes68-95 mdpi.com
[Ni(bis-TSC)]Heck ReactionAryl bromides, styrenesSubstituted styrenes60-94 mdpi.com
[Pd(TSC)Cl]Suzuki ReactionAryl halides, phenylboronic acidBiaryls21-78 mdpi.com
[Pd(TSC)Cl]Sonogashira ReactionAryl bromides, phenylacetyleneSubstituted alkynes70-95 researchgate.net
[Pd(thiobenzoylhydrazone)Cl]HydrogenationPhenylacetyleneStyrene>99 rsc.org

TSC denotes a thiosemicarbazone ligand.

To overcome the challenges of catalyst separation and recycling associated with homogeneous catalysis, significant efforts have been directed towards the development of heterogeneous catalysts. Thiosemicarbazone complexes can be immobilized on solid supports to create robust and reusable catalytic systems. mdpi.com

Functionalizing thiosemicarbazones allows for their covalent conjugation to various supports, including nanoparticles. nih.govnih.gov For instance, thiosemicarbazones have been anchored to silica (B1680970) and magnetic nanoparticles. uni-koeln.de These supported catalysts can be easily recovered from the reaction mixture by filtration or magnetic separation and reused multiple times without a significant loss of activity. The development of such heterogeneous catalysts is crucial for the advancement of sustainable and cost-effective chemical processes. The surface interactions between the immobilized thiosemicarbazone complex and the support material can also influence the catalyst's activity and selectivity.

Development of New Materials and Hybrid Systems

The versatile coordination chemistry and the possibility of introducing various functional groups make this compound and its analogs excellent building blocks for the development of new materials and hybrid systems.

The functionalization of thiosemicarbazones with reactive groups enables their incorporation into larger molecular architectures, including polymers and nanoparticles. nih.govnih.gov For example, thiosemicarbazones have been conjugated with biomolecules like amino acids and glucose, as well as with anchoring groups such as phosphonates for attachment to metal oxide surfaces. nih.govnih.gov This has led to the creation of hybrid materials with potential applications in sensing, catalysis, and biomedicine.

The conjugation of thiosemicarbazones with metal oxide nanoparticles, such as ZnO and NiO, has been explored for medicinal applications. mdpi.com These hybrid materials combine the properties of the inorganic nanoparticles with the biological activity of the thiosemicarbazone. Furthermore, thiosemicarbazones have been immobilized on cross-linked ionic polymers, demonstrating another avenue for creating functional materials with tailored properties. rjlbpcs.com The development of these new materials and hybrid systems based on this compound and related thiosemicarbazones is an active area of research with the potential for significant technological impact.

Coordination Polymers and Metal-Organic Frameworks (MOFs) Incorporating Thiosemicarbazone Ligands

Thiosemicarbazones are versatile ligands known for their ability to coordinate with a wide range of metal ions, making them excellent building blocks for coordination polymers and MOFs. giqimo.com The coordination typically occurs through the sulfur and one of the nitrogen atoms of the thiosemicarbazone backbone, forming stable chelate rings. nih.gov The specific coordination mode can, however, vary depending on the metal ion, the substituents on the thiosemicarbazone, and the reaction conditions. nih.gov

The modular nature of thiosemicarbazones allows for the tuning of the resulting coordination polymer or MOF properties. By modifying the aldehyde or ketone precursor and the thiosemicarbazide moiety, researchers can introduce various functional groups. mdpi.com This functionalization can influence the framework's topology, porosity, and ultimately its application. For instance, the reaction of diphenyllead(IV) dichloride with dissymmetric thiosemicarbazone ligands has been shown to yield mononuclear complexes and coordination polymers, with the final product being highly dependent on the reaction conditions. semanticscholar.org

The resulting coordination polymers and MOFs can exhibit interesting properties, such as high surface areas and tunable pore environments, making them suitable for applications in gas storage and separation. universityofcalifornia.edu For example, mixed-linker MOFs incorporating both carboxylate and hydrazone linkers have demonstrated selective CO2 adsorption over N2. researchgate.net While specific examples incorporating this compound are not yet reported, its structural similarity to other thiosemicarbazones suggests its potential as a valuable ligand in the construction of novel coordination polymers and MOFs with tailored functionalities.

Table 1: Examples of Thiosemicarbazone-Based Coordination Polymers and MOFs and Their Properties

LigandMetal Ion(s)Resulting FrameworkKey Properties/Applications
Dissymmetric thiosemicarbazoneLead(IV)Monomers and coordination polymersDemonstrates the influence of reaction conditions on product formation. semanticscholar.org
Diacetyl bis(4-methyl-3-thiosemicarbazone)Lead(IV)Coordination polymerExample of a polymeric structure formed from a bis(thiosemicarbazone) ligand. semanticscholar.org
4-pyridinecarbaldehyde isonicotinoyl hydrazoneZinc(II)3D Metal-Organic FrameworkExhibits selective CO2 adsorption over N2. researchgate.net

Surface Functionalization and Nanomaterials Applications with this compound

The chelating properties of thiosemicarbazones make them ideal candidates for the functionalization of surfaces and the development of novel nanomaterials. uni-koeln.de The ability to covalently bind these ligands to various substrates allows for the creation of materials with tailored surface properties and functionalities. mdpi.com

One common approach involves the modification of nanoparticles with thiosemicarbazone ligands. This can be achieved by first functionalizing the nanoparticle surface with a suitable anchor group, such as an amine or a silane, followed by the covalent attachment of the thiosemicarbazone. uni-koeln.de For example, Fe3O4 magnetic nanoparticles have been coated with SiO2, functionalized with (3-aminopropyl)-triethoxysilane, and subsequently conjugated with a bis-thiosemicarbazone for the adsorption of Pd2+ ions. uni-koeln.de

The modular synthesis of thiosemicarbazones allows for the introduction of specific functionalities for targeted applications. For instance, thiosemicarbazones can be designed to include anchoring groups for direct attachment to nanoparticle surfaces or reactive end groups for further conjugation. mdpi.comnih.gov This versatility has led to the development of thiosemicarbazone-functionalized nanomaterials for a range of applications, including drug delivery and sensing. mdpi.comsciforum.net For example, polymeric nanoparticles and liposomes have been used to encapsulate anticancer thiosemicarbazones to improve their pharmacokinetic properties. univie.ac.at

While direct studies on this compound in this context are not available, its inherent thiosemicarbazone structure provides a strong basis for its potential use in surface functionalization and the creation of advanced nanomaterials.

Table 2: Applications of Thiosemicarbazone-Functionalized Nanomaterials

NanomaterialThiosemicarbazone DerivativeApplicationResearch Finding
Magnetic Fe3O4@SiO2 NanoparticlesBis-thiosemicarbazoneMetal Ion AdsorptionHigh adsorption capacity for Pd2+ ions. uni-koeln.de
Polymeric Nanoparticles/LiposomesTriapine (an anticancer thiosemicarbazone)Drug DeliveryEncapsulation improves pharmacokinetic properties and can prevent side effects. univie.ac.at
Graphene OxideBis-thiosemicarbazoneOptoelectronicsThe modified material exhibits fluorescence, suggesting potential in optoelectronic devices. science.gov
Glassy Carbon Electrodes"Clickable" thiosemicarbazone ligandsSensingSensitive voltammetric detection of Hg(II) ions. researchgate.net

Future Directions and Emerging Research Avenues for N Ethyl 2 Formylhydrazinecarbothioamide Chemistry

Exploration of Underexplored Metal Ions and Oxidation States in Coordination with N-ethyl-2-formylhydrazinecarbothioamide

The coordination chemistry of thiosemicarbazones with common transition metals such as copper, nickel, and zinc is well-documented. nih.govnih.gov However, the potential of this compound to form complexes with a wider array of metal ions, particularly those in less common oxidation states, remains largely untapped. Future research should strategically target these underexplored areas.

Lanthanides and Actinides: The coordination of thiosemicarbazones with f-block elements is a burgeoning field. nih.gov The unique electronic and magnetic properties of lanthanide ions, for instance, could lead to the development of novel luminescent materials or magnetic resonance imaging (MRI) contrast agents when complexed with this compound. Similarly, exploring coordination with actinides could open avenues in nuclear chemistry and environmental remediation.

Noble and Platinum-Group Metals: While some studies have investigated platinum(II) complexes with N(4)-substituted thiosemicarbazones vjs.ac.vn, a systematic exploration of other platinum-group metals (e.g., ruthenium, rhodium, palladium, osmium, iridium) and noble metals like gold and silver is warranted. frontiersin.org Such complexes are of significant interest for their potential catalytic and medicinal applications. mdpi.com

Main Group and Heavier p-Block Elements: The coordination chemistry of thiosemicarbazones with main group elements (e.g., tin, lead, bismuth) is another area ripe for investigation. The coordination behavior of N-{2-([4-N-Ethylthiosemicarbazone]methyl)phenyl}-p-toluenesulfonamide with Pb(II) has been reported, suggesting interesting structural possibilities. researchgate.net These complexes could exhibit unique structural motifs and find applications in materials science and catalysis.

A summary of potential metal ions for future coordination studies with this compound is presented in Table 1.

Metal Ion GroupRepresentative ExamplesPotential Applications
LanthanidesEu(III), Tb(III), Gd(III)Luminescent probes, MRI contrast agents
ActinidesU(VI), Th(IV)Radiopharmaceuticals, environmental sequestration
Platinum-Group MetalsRu(II/III), Rh(I/III), Pd(II), Pt(IV)Catalysis, anticancer agents
Noble MetalsAu(I/III), Ag(I)Antimicrobial agents, therapeutic diagnostics
Heavier p-Block ElementsSn(II/IV), Pb(II), Bi(III)Materials science, catalysis

Integration with Advanced Spectroscopic and Imaging Techniques for Real-time Studies

Traditional characterization of thiosemicarbazone complexes relies heavily on standard spectroscopic techniques like FT-IR, UV-Vis, and NMR. jocpr.comnih.govresearchgate.net To gain deeper insights into the dynamic behavior of this compound and its metal complexes, future research must integrate more advanced, real-time analytical methods.

In-situ and Operando Spectroscopy: Techniques such as in-situ FT-IR and Raman spectroscopy can monitor the formation and transformation of metal complexes in real-time, providing valuable kinetic and mechanistic data. This is particularly relevant for understanding catalytic cycles or the compound's behavior in biological media.

Advanced Mass Spectrometry Techniques: Electrospray ionization-mass spectrometry (ESI-MS) and related techniques can be used to identify transient species and reaction intermediates in solution, offering a more complete picture of complexation equilibria and reaction pathways.

Multimodal Imaging: The intrinsic properties of certain thiosemicarbazone derivatives, such as fluorescence, open the door to advanced cellular imaging applications. acs.org By incorporating suitable fluorophores or radiolabels into the this compound scaffold, its uptake, distribution, and mechanism of action in living cells could be studied in real-time using techniques like confocal fluorescence microscopy and positron emission tomography (PET).

Development of Multidisciplinary Research Collaborations in Thiosemicarbazone Chemistry

The diverse potential applications of this compound, from medicine to materials science, necessitate a collaborative research approach. Future progress will be significantly enhanced by fostering partnerships between synthetic chemists and experts in other fields.

Medicinal Chemistry and Pharmacology: Collaborations with biologists and pharmacologists are crucial for evaluating the therapeutic potential of this compound and its metal complexes. Such partnerships can guide the design of more effective and less toxic drug candidates. nih.govnih.gov

Catalysis and Green Chemistry: Working with experts in catalysis can help in designing novel thiosemicarbazone-based catalysts for important organic transformations, focusing on efficiency, selectivity, and sustainability. researchgate.net

Materials Science and Nanotechnology: The ability of thiosemicarbazones to functionalize nanoparticles presents exciting opportunities. mdpi.comnih.gov Collaborations with material scientists can lead to the development of novel sensors, drug delivery systems, and advanced materials.

Computational Chemistry: Beyond Static Models to Dynamic Processes and Machine Learning Approaches

Computational chemistry has become an indispensable tool for understanding and predicting the properties of thiosemicarbazone complexes. mdpi.comsciforum.netresearchgate.net The next frontier in this area involves moving beyond static models to simulate dynamic processes and leverage the power of machine learning.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational flexibility of this compound, its interactions with solvent molecules, and the dynamic behavior of its metal complexes in various environments. This is particularly important for understanding its interactions with biological targets like proteins and DNA.

Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: For studying enzymatic reactions or interactions with large biomolecules, QM/MM methods can offer a balance between computational cost and accuracy by treating the reactive center with high-level quantum mechanics and the surrounding environment with classical molecular mechanics.

Machine Learning and QSPR: Quantitative Structure-Property Relationship (QSPR) models, powered by machine learning algorithms, can accelerate the discovery of new thiosemicarbazone derivatives with desired properties. researchgate.netvjol.info.vnnih.gov By training models on existing experimental data, it is possible to predict the stability constants of metal complexes, biological activity, or catalytic performance of novel, un-synthesized this compound derivatives. mdpi.com

Strategic Design of Novel this compound Derivatives with Tailored Chemical Functionalities

The true potential of this compound lies in its modular nature, which allows for the strategic introduction of various functional groups to tailor its chemical and physical properties for specific applications. researchgate.netarabjchem.org

Enhanced Chelating Properties: Modifications to the thiosemicarbazone backbone can introduce additional donor atoms, creating polydentate ligands with higher affinity and selectivity for specific metal ions. This could involve incorporating pyridine, phenol, or other coordinating moieties into the structure.

Bioconjugation and Targeting: The introduction of reactive functional groups (e.g., alkynes, azides, carboxylic acids) would allow for the covalent attachment of this compound to biomolecules such as antibodies or peptides. wur.nl This strategy is promising for the development of targeted drug delivery systems that can selectively accumulate in diseased tissues.

Modulation of Physicochemical Properties: The solubility, lipophilicity, and electronic properties of the molecule can be fine-tuned by adding appropriate substituents. For instance, the introduction of polar groups can enhance water solubility for biological applications, while the incorporation of extended aromatic systems can modulate its photophysical properties for use in sensors or imaging agents. acs.org

Future synthetic strategies for derivatization are outlined in Table 2.

Derivatization StrategyFunctional Group to IntroduceDesired Outcome
Enhanced ChelationPyridyl, Hydroxyphenyl, CarboxylateIncreased metal binding affinity and selectivity
BioconjugationAzide, Alkyne, MaleimideCovalent attachment to biomolecules for targeted delivery
Property ModulationSulfonate, Polyethylene glycol (PEG)Improved aqueous solubility
Photophysical TuningNaphthalene, Anthracene, CoumarinFluorescent properties for imaging and sensing

By systematically pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple molecule into a versatile platform for a wide range of scientific and technological advancements.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.